Cas no 2011741-23-2 (3-(3,3-difluoro-2,2-dimethylbutoxy)azetidine)

3-(3,3-Difluoro-2,2-dimethylbutoxy)azetidine is a fluorinated azetidine derivative characterized by its unique structural features, including a difluoromethyl and dimethyl-substituted butoxy chain. The incorporation of fluorine enhances metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical applications. The azetidine ring contributes to conformational rigidity, potentially improving binding affinity in bioactive molecules. This compound is particularly useful in medicinal chemistry for the development of protease inhibitors, receptor modulators, and other small-molecule therapeutics. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial needs. High purity and well-defined stereochemistry ensure reproducibility in advanced chemical synthesis.
3-(3,3-difluoro-2,2-dimethylbutoxy)azetidine structure
2011741-23-2 structure
Product Name:3-(3,3-difluoro-2,2-dimethylbutoxy)azetidine
CAS No:2011741-23-2
MF:C9H17F2NO
MW:193.234189748764
CID:6405778
PubChem ID:165841702
Update Time:2025-10-29

3-(3,3-difluoro-2,2-dimethylbutoxy)azetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(3,3-difluoro-2,2-dimethylbutoxy)azetidine
    • 2011741-23-2
    • EN300-1146766
    • Inchi: 1S/C9H17F2NO/c1-8(2,9(3,10)11)6-13-7-4-12-5-7/h7,12H,4-6H2,1-3H3
    • InChI Key: LRMPPBHNUIGSBI-UHFFFAOYSA-N
    • SMILES: FC(C)(C(C)(C)COC1CNC1)F

Computed Properties

  • Exact Mass: 193.12782049g/mol
  • Monoisotopic Mass: 193.12782049g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 21.3Ų

3-(3,3-difluoro-2,2-dimethylbutoxy)azetidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1146766-1.0g
3-(3,3-difluoro-2,2-dimethylbutoxy)azetidine
2011741-23-2
1g
$0.0 2023-06-09
Enamine
EN300-1146766-0.05g
3-(3,3-difluoro-2,2-dimethylbutoxy)azetidine
2011741-23-2 95%
0.05g
$948.0 2023-10-25
Enamine
EN300-1146766-0.1g
3-(3,3-difluoro-2,2-dimethylbutoxy)azetidine
2011741-23-2 95%
0.1g
$993.0 2023-10-25
Enamine
EN300-1146766-0.25g
3-(3,3-difluoro-2,2-dimethylbutoxy)azetidine
2011741-23-2 95%
0.25g
$1038.0 2023-10-25
Enamine
EN300-1146766-0.5g
3-(3,3-difluoro-2,2-dimethylbutoxy)azetidine
2011741-23-2 95%
0.5g
$1084.0 2023-10-25
Enamine
EN300-1146766-1g
3-(3,3-difluoro-2,2-dimethylbutoxy)azetidine
2011741-23-2 95%
1g
$1129.0 2023-10-25
Enamine
EN300-1146766-2.5g
3-(3,3-difluoro-2,2-dimethylbutoxy)azetidine
2011741-23-2 95%
2.5g
$2211.0 2023-10-25
Enamine
EN300-1146766-5g
3-(3,3-difluoro-2,2-dimethylbutoxy)azetidine
2011741-23-2 95%
5g
$3273.0 2023-10-25
Enamine
EN300-1146766-10g
3-(3,3-difluoro-2,2-dimethylbutoxy)azetidine
2011741-23-2 95%
10g
$4852.0 2023-10-25

3-(3,3-difluoro-2,2-dimethylbutoxy)azetidine Related Literature

Additional information on 3-(3,3-difluoro-2,2-dimethylbutoxy)azetidine

Recent Advances in the Study of 3-(3,3-Difluoro-2,2-dimethylbutoxy)azetidine (CAS: 2011741-23-2): A Comprehensive Research Brief

In recent years, the compound 3-(3,3-difluoro-2,2-dimethylbutoxy)azetidine (CAS: 2011741-23-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine core and difluorinated side chain, has shown promising potential in various therapeutic applications. The purpose of this research brief is to provide an up-to-date overview of the latest findings related to this compound, including its synthesis, pharmacological properties, and potential clinical applications.

The synthesis of 3-(3,3-difluoro-2,2-dimethylbutoxy)azetidine has been optimized in recent studies, with a focus on improving yield and purity. Researchers have employed advanced catalytic methods and green chemistry principles to streamline the production process. Notably, the compound's structural features, such as the azetidine ring and the difluoromethyl group, contribute to its stability and bioavailability, making it an attractive candidate for drug development.

Pharmacological studies have revealed that 3-(3,3-difluoro-2,2-dimethylbutoxy)azetidine exhibits potent activity against specific biological targets. For instance, it has been shown to modulate the activity of certain enzymes and receptors involved in inflammatory and neurodegenerative diseases. Preliminary in vitro and in vivo experiments have demonstrated its efficacy in reducing oxidative stress and inflammation, suggesting potential applications in treating conditions such as Alzheimer's disease and rheumatoid arthritis.

In addition to its therapeutic potential, recent research has explored the compound's mechanism of action at the molecular level. Structural-activity relationship (SAR) studies have identified key functional groups responsible for its bioactivity, providing valuable insights for the design of derivatives with enhanced potency and selectivity. Computational modeling and molecular docking simulations have further elucidated its interactions with target proteins, paving the way for rational drug design.

Despite these promising findings, challenges remain in the development of 3-(3,3-difluoro-2,2-dimethylbutoxy)azetidine as a therapeutic agent. Issues such as pharmacokinetics, toxicity, and formulation stability need to be addressed in future studies. Ongoing research is focused on optimizing the compound's properties through structural modifications and exploring its potential in combination therapies.

In conclusion, 3-(3,3-difluoro-2,2-dimethylbutoxy)azetidine (CAS: 2011741-23-2) represents a promising candidate for further investigation in the field of chemical biology and drug discovery. Its unique structural features and demonstrated bioactivity make it a valuable tool for understanding disease mechanisms and developing novel therapeutics. Future research should prioritize translational studies to evaluate its clinical potential and address existing challenges.

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited